Enantiomeric Purity: (3S)-Configured Ester as the Sole Validated Precursor for ACE/RAS Inhibitor Frameworks
The (3S)-enantiomer of methyl hexahydropyridazine-3-carboxylate is the exclusively validated stereochemical precursor for cilazapril and Daraxonrasib/RMC-6236 frameworks. Enantioselective synthesis routes using D-glutamic acid as a chiral starting material yield the (3S)-enantiomer with >95% enantiomeric excess (ee) . The (3R)-enantiomer (CAS 816454-37-2) is commercially available as a distinct compound and is not a substitutable alternative . X-ray crystallographic analysis has independently confirmed the absolute stereogeometry and (3S)-configuration of this compound class, providing definitive stereochemical assignment [1].
| Evidence Dimension | Enantiomeric purity / Stereochemical identity |
|---|---|
| Target Compound Data | >95% ee (3S)-configuration |
| Comparator Or Baseline | (3R)-methyl hexahydropyridazine-3-carboxylate (CAS 816454-37-2) and racemic mixture |
| Quantified Difference | >95% ee vs. opposite enantiomer or undefined racemic mixture |
| Conditions | Enantioselective synthesis from D-glutamic acid; X-ray diffraction structural confirmation |
Why This Matters
Incorrect stereochemistry in the hexahydropyridazine core results in total failure of downstream coupling reactions and complete loss of inhibitory activity in ACE/RAS targets.
- [1] Moers FG, Smits JMM, Beurskens PT, Thuring JW, Zwanenburg B. Absolute configuration of methyl (3S)-hexahydropyridazine-3-carboxylate by X-ray diffraction. Journal of Chemical Crystallography. 1995;25(7):429-432. View Source
